5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate in water. The reaction mixture is refluxed for several hours, during which hydrogen sulfide is evolved, and a homogeneous solution is formed. The resulting product is then precipitated by dilution with cold water and acidification with concentrated hydrochloric acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with free radicals and metal ions. The sulfur and nitrogen atoms in the triazole ring are the reactive sites that participate in these interactions. The compound can scavenge free radicals through hydrogen atom transfer mechanisms, thereby mitigating oxidative stress . Additionally, it can form stable complexes with metal ions, which contributes to its corrosion-inhibiting properties .
Comparison with Similar Compounds
Similar compounds to 5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol include:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has similar antioxidant properties but differs in its substitution pattern.
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound also exhibits free radical scavenging abilities but has a pyridyl group instead of a phenyl group.
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a benzyloxy group and a methylphenyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-phenyl-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-10-9-13(15(24-2)16(14)25-3)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
LMYJIBGEKYFRCA-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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